1-Hydroxy-1-cyclopropanecarboxylic acid

Description

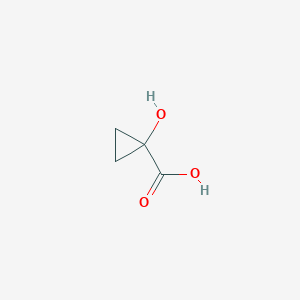

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXURJDNDYACGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369774 | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-25-1 | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-1-cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, a molecule of interest in various scientific domains. This document outlines its chemical properties, synthesis protocols, and known biological significance, presenting the information in a structured and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Source |

| CAS Number | 17994-25-1 | [1][2][3][4] |

| Molecular Formula | C₄H₆O₃ | [2][4] |

| Molecular Weight | 102.09 g/mol | [1][2][4] |

| Melting Point | 108-110 °C | [1][4] |

| Appearance | Solid | [1] |

| IUPAC Name | 1-hydroxycyclopropane-1-carboxylic acid | [2] |

| InChI Key | GQXURJDNDYACGE-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CC1(C(=O)O)O | [2] |

Synthesis Protocols

Multiple synthetic routes for this compound have been documented. Below are detailed experimental protocols for two distinct methods.

2.1. Method 1: Hydrolysis of a Precursor

This method involves the hydrolysis of a precursor compound using lithium hydroxide in a mixed solvent system.

Experimental Protocol:

-

Dissolution: Dissolve 900.0g (7.76 mol, 1.0 eq) of the starting compound (Compound 2) in 9L of a 5:2 mixture of tetrahydrofuran and water.[5]

-

Reagent Addition: Add 1862.4g (77.6 mol, 10 eq) of lithium hydroxide to the solution in batches.[5]

-

Reaction: Heat the reaction mixture to 30°C in an oil bath and maintain for 12 hours.[5]

-

Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to 5-6 using a 2N aqueous hydrochloric acid solution.[5]

-

Extraction: Perform liquid-liquid extraction three times using 5L of ethyl acetate for each extraction.[5]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase to yield the final product.[5]

The reported yield for this method is 85.2%, resulting in 673.2g (6.6 mol) of this compound as a white solid.[5]

Caption: Synthesis of this compound via hydrolysis.

2.2. Method 2: From 1-Aminocyclopropyl Formate

This patented method utilizes commercially available 1-aminocyclopropyl formate as the starting material and involves a two-step reaction process. The overall yield is reported to be in the range of 60-70%.[6]

Experimental Protocol:

Step 1: Synthesis of 1-Hydroxycyclopropyl Formate

-

Dissolution: Dissolve 1-aminocyclopropyl formate (Compound 1) in an aqueous solution of sulfuric acid, with a molar ratio of sulfuric acid to Compound 1 of 1.0-1.1:1.[6]

-

Cooling: Cool the solution to 0-5°C in an ice bath.[6]

-

Diazotization: Add a sodium nitrite solution to the reaction mixture. The molar ratio of sodium nitrite to Compound 1 should be 1.0-1.1:1.[6]

-

Reaction: Allow the reaction to proceed for 0.5-1 hour at a temperature of 15-30°C to generate 1-hydroxycyclopropyl formate (Compound 2).[6]

Step 2: Deprotection to 1-Hydroxycyclopropanecarboxylic Acid

-

Ester Hydrolysis: Remove the ester protecting group from the 1-hydroxycyclopropyl formate obtained in Step 1 to yield 1-hydroxycyclopropanecarboxylic acid (Compound 3).[6]

-

Purification: The final product can be obtained with high purity through simple extraction and concentration.[6]

Caption: Two-step synthesis from 1-aminocyclopropyl formate.

Biological Activity and Applications

Cyclopropane derivatives are known for a wide range of biological activities, including enzyme inhibition and use as conformationally restricted amino acid mimics.[7] While specific signaling pathways for this compound are not extensively detailed in the literature, related compounds show significant biological effects. For instance, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid acts as a moderate inhibitor of dihydroxy acid dehydratase.[7]

Derivatives of cyclopropanecarboxylic acid are also being explored as potential therapeutics. Some are investigated as inhibitors of O-Acetylserine Sulfhydrylase (OASS), which could serve as adjuvants to enhance the efficacy of antibiotics like colistin against Gram-negative bacteria. Furthermore, certain cyclopropane carboxylic acid derivatives are being developed for the treatment of respiratory diseases and inflammation through the inhibition of leukotriene C4 synthase.[8]

Safety and Handling

Hazard Identification:

This compound is classified as a hazardous substance.[9]

-

GHS Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[9] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[1][9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[9]

-

Storage:

Store in a well-ventilated place and keep the container tightly closed.[9] It is classified under Storage Class 11 for combustible solids.[1]

| Hazard Classification | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | Warning | Warning |

| Eye Irritation (Category 2) | Warning | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | Warning |

References

- 1. This compound 97 17994-25-1 [sigmaaldrich.com]

- 2. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 17994-25-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

A Beginner's Guide to the Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid

This technical guide provides a detailed overview of two accessible methods for the synthesis of 1-hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols are presented with clarity to be suitable for researchers and scientists with a foundational understanding of organic synthesis.

Introduction

This compound is a conformationally rigid molecule with applications as a chelating agent and a precursor in the development of novel therapeutics. Its synthesis can be approached through various routes. This document outlines two common and reliable methods for its preparation, starting from commercially available precursors.

Synthetic Pathways

Two primary, beginner-friendly synthetic routes are detailed below:

-

Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate: This method involves the diazotization of an amino group to a hydroxyl group, followed by the hydrolysis of the ester to the carboxylic acid. This approach offers a good overall yield and utilizes readily available starting materials.[1]

-

Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate: This is a straightforward, single-step reaction that provides a high yield of the desired product. It is an excellent option if the methyl ester precursor is available.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.

| Parameter | Method 1: Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate | Method 2: Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate |

| Starting Material | 1-Aminocyclopropyl Methyl Formate | Methyl 1-Hydroxy-1-cyclopropanecarboxylate |

| Overall Yield | 60-70%[1] | 85.2%[2] |

| Reaction Time | Step 1: 0.5-1 hour; Step 2: Not specified | 12 hours[2] |

| Key Reagents | Sodium nitrite, Sulfuric acid | Lithium hydroxide, Hydrochloric acid |

| Reaction Temperature | Step 1: 0-5°C then 15-30°C; Step 2: 30°C[1] | 30°C[2] |

Experimental Protocols

Method 1: Two-Step Synthesis from 1-Aminocyclopropyl Methyl Formate

This synthesis involves two main stages: the conversion of the amino group to a hydroxyl group and the subsequent hydrolysis of the ester.

Step 1: Synthesis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate [1]

-

Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of sulfuric acid to starting material is 1.0-1.1:1).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (molar ratio of sodium nitrite to starting material is 1.0-1.1:1).

-

Allow the reaction to proceed for 0.5-1 hour at 15-30°C.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 1-hydroxy-1-cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound [1]

-

The crude methyl 1-hydroxy-1-cyclopropanecarboxylate is then hydrolyzed. While the patent mentions this step, a more detailed hydrolysis protocol is provided in Method 2, which can be adapted here. A typical procedure would involve heating the ester with a base like lithium hydroxide or sodium hydroxide in a solvent mixture like tetrahydrofuran and water.

-

Heat the reaction mixture, for instance at 30°C, for several hours until the reaction is complete (e.g., 12 hours).[2]

-

Cool the reaction to room temperature and acidify with hydrochloric acid to a pH of 5-6.[2]

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product as a white solid.[1][2]

Method 2: Hydrolysis of Methyl 1-Hydroxy-1-cyclopropanecarboxylate

This protocol provides a direct and high-yielding conversion of the methyl ester to the carboxylic acid.[2]

-

Dissolve 900.0g (7.76 mol) of methyl 1-hydroxy-1-cyclopropanecarboxylate in 9L of a tetrahydrofuran and water mixture (5:2 v/v).

-

Add 1862.4g (77.6 mol) of lithium hydroxide in batches.

-

Heat the reaction solution to 30°C in an oil bath and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction to 5-6 with a 2N aqueous solution of hydrochloric acid.

-

Extract the aqueous layer three times with 5L of ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the organic phase to obtain this compound (673.2g, 6.6 mol) as a white solid, yielding 85.2%.[2]

Synthesis Workflow

The following diagram illustrates the logical flow of the two synthetic methods.

Caption: Synthetic routes to this compound.

References

Unveiling the Mechanistic Landscape of 1-Hydroxy-1-cyclopropanecarboxylic Acid: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the mechanism of action of 1-Hydroxy-1-cyclopropanecarboxylic acid. Extensive literature review reveals a notable scarcity of direct research into the specific biological activities of this molecule. Consequently, this document focuses on a potential mechanism of action by drawing parallels with structurally related compounds, particularly in the context of enzyme inhibition. The primary analogue discussed is the inhibition of dihydroxy-acid dehydratase (DHAD) by α-hydroxycarboxylic acid derivatives. This guide provides a detailed examination of this inhibitory mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction

This compound is a small organic molecule featuring a cyclopropane ring, a hydroxyl group, and a carboxylic acid moiety. While its synthesis and chemical properties are documented, its specific mechanism of action in biological systems is not well-established in publicly available scientific literature. However, the structural motif of a cyclopropane ring, known for inducing conformational rigidity, combined with an α-hydroxycarboxylic acid functional group, is found in molecules with demonstrated biological activity. Notably, compounds containing cyclopropane sub-structural units are widely applied in drug design, including in the development of enzyme inhibitors.

This guide will explore a potential mechanism of action for this compound by examining the well-characterized inhibition of dihydroxy-acid dehydratase (DHAD) by analogous α-hydroxycarboxylic acid-containing molecules. DHAD is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms, making it a target for herbicides and antimicrobial agents.

A Potential Mechanism of Action: Inhibition of Dihydroxy-acid Dehydratase (DHAD)

Dihydroxy-acid dehydratase (EC 4.2.1.9) is an iron-sulfur cluster-containing enzyme that catalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-keto-isovalerate and 2,3-dihydroxy-3-methylvalerate to α-keto-3-methylvalerate, essential steps in the biosynthesis of valine, leucine, and isoleucine.

The α-hydroxycarboxylic acid moiety is a critical pharmacophore for the inhibition of DHAD. Inhibitors containing this feature can act as substrate mimics, binding to the active site and preventing the catalytic reaction. The mechanism of inhibition involves the coordination of the carboxylate and hydroxyl groups with a magnesium ion (Mg²⁺) and the iron-sulfur cluster within the enzyme's active site, effectively blocking substrate access.

The Role of the Cyclopropane Ring

The cyclopropane ring in a molecule like this compound would serve to hold the α-hydroxycarboxylic acid group in a rigid conformation. This pre-organization can lead to a lower entropic penalty upon binding to the enzyme's active site, potentially enhancing binding affinity and inhibitory potency. A related compound, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid, has been shown to be a moderately effective inhibitor of DHAD, and its ring-opened analogue shows no inhibitory activity, highlighting the significance of the cyclopropane ring for potency.

Quantitative Data on DHAD Inhibition by Analogous Compounds

The following table summarizes the inhibitory constants (Kᵢ) and dissociation constants (Kd) for known inhibitors of DHAD that share structural similarities with this compound.

| Inhibitor | Enzyme Source | Kᵢ (μM) | Kd (μM) | Inhibition Type |

| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus DHAD | 7.8 | - | Slow-binding |

| N-isopropyloxalyl hydroxamate (IpOHA) | Campylobacter jejuni DHAD | 32.9 | - | Slow-binding |

| Aspterric acid | Staphylococcus aureus DHAD | 51.6 | - | Competitive |

| Aspterric acid | Campylobacter jejuni DHAD | 35.1 | - | Competitive |

| I-6e (benzoxazinone derivative) | Arabidopsis thaliana DHAD | - | 1 | - |

Data sourced from studies on DHAD inhibitors.[1][2]

Signaling Pathways and Experimental Workflows

The inhibition of DHAD by an α-hydroxycarboxylic acid-containing molecule directly impacts the branched-chain amino acid (BCAA) biosynthesis pathway.

Branched-Chain Amino Acid Biosynthesis Pathway and DHAD Inhibition

The following diagram illustrates the BCAA pathway and the point of inhibition by a DHAD inhibitor.

Caption: Inhibition of Dihydroxy-acid Dehydratase in the BCAA pathway.

Experimental Workflow for DHAD Inhibition Assay

A common method to assess DHAD activity and inhibition is a discontinuous colorimetric assay using 2,4-dinitrophenylhydrazine (DNPH).

Caption: Workflow for a colorimetric DHAD inhibition assay.

Experimental Protocols

Dihydroxy-acid Dehydratase (DHAD) Activity Assay

This protocol is adapted from studies on bacterial DHADs.[1]

Materials:

-

Purified DHAD enzyme

-

Substrate: 2,3-dihydroxy-isovalerate (DHIV)

-

Buffer: 50 mM Tris-HCl, pH 8.5

-

50 mM MgCl₂

-

Activators: Sodium dithionite, 2-mercaptoethanol (2-ME), Ammonium ferrous sulfate ((NH₄)₂Fe(SO₄)₂)

-

Quenching solution: Trichloroacetic acid (TCA)

-

Derivatizing agent: 1.6 mg/mL 2,4-dinitrophenylhydrazine (DNPH) in 2 N HCl

-

Color development: 2.5 N NaOH

-

Spectrophotometer

Procedure:

-

Enzyme Activation: To activate the DHAD enzyme, incubate the purified enzyme solution with 50 mM sodium dithionite, 200 mM 2-mercaptoethanol, and 10 mM Fe²⁺ (from ammonium ferrous sulfate) at 37°C for 1 hour. Subsequently, exchange the buffer to remove excess activators.

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5) and 5 mM MgCl₂.

-

Reaction Initiation: Start the reaction by adding the substrate (e.g., 5 mM DHIV) to the reaction mixture containing the activated enzyme. The final enzyme concentration will depend on the specific activity (e.g., 100-600 nM).

-

Incubation: Incubate the reaction at 37°C.

-

Sampling and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by adding 0.1 volumes of TCA. Centrifuge to pellet any precipitate.

-

Derivatization: To the supernatant, add DNPH solution and incubate at 37°C for 15 minutes to allow the formation of a hydrazone derivative with the keto-acid product.

-

Color Development: Add 2.5 N NaOH to the mixture to develop a colored product.

-

Measurement: Measure the absorbance of the solution at 550 nm using a spectrophotometer. The amount of product formed is proportional to the absorbance.

DHAD Inhibition Assay

The inhibition assay follows the same procedure as the activity assay with the addition of the inhibitor.

Procedure:

-

Follow steps 1 and 2 of the DHAD Activity Assay protocol.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture.

-

Pre-incubation (for slow-binding inhibitors): If the inhibitor is suspected to be slow-binding, pre-incubate the enzyme with the inhibitor for a set period (e.g., 30 minutes) before initiating the reaction with the substrate.

-

Proceed with steps 3-8 of the DHAD Activity Assay protocol.

-

Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound remains elusive, the structural analogy to known inhibitors of dihydroxy-acid dehydratase provides a compelling hypothesis for its potential biological activity. The α-hydroxycarboxylic acid moiety is a key pharmacophore for DHAD inhibition, and the conformational rigidity imparted by the cyclopropane ring could enhance its inhibitory potency.

Future research should focus on empirically testing this hypothesis. Screening this compound against a panel of enzymes, with a particular focus on those involved in amino acid metabolism like DHAD, would be a critical first step. Should inhibitory activity be confirmed, detailed kinetic studies and structural biology approaches, such as X-ray crystallography of the enzyme-inhibitor complex, would be necessary to elucidate the precise molecular interactions and confirm the mechanism of action. Such studies would not only shed light on the biological role of this specific molecule but could also inform the design of novel enzyme inhibitors for therapeutic or agricultural applications.

References

An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, its derivatives, and analogues, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. This document details experimental protocols and presents quantitative data to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound and its analogues are a class of compounds characterized by a unique strained cyclopropane ring functionalized with both a hydroxyl and a carboxylic acid group at the same carbon atom. This structural motif imparts conformational rigidity and unique electronic properties, making it an attractive scaffold in drug design.[1] These compounds have garnered significant interest as intermediates in the synthesis of various biologically active molecules and as pharmacophores in their own right.[2] Their applications span from enzyme inhibitors to modulators of cell signaling pathways, demonstrating their versatility in medicinal chemistry.

Synthesis of this compound and Derivatives

Several synthetic routes to this compound and its derivatives have been established, offering scalability and access to a variety of analogues.

Synthesis from Methyl 1-Hydroxy-1-cyclopropane Carboxylate

A common laboratory-scale synthesis involves the hydrolysis of methyl 1-hydroxy-1-cyclopropane carboxylate.

Experimental Protocol:

-

Dissolution: Dissolve methyl 1-hydroxy-1-cyclopropane carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) to the solution and heat to 30°C for 12 hours.

-

Neutralization: After cooling to room temperature, adjust the pH of the reaction mixture to 5-6 with 2N hydrochloric acid (HCl).

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.

Synthesis from 1-Aminocyclopropyl Methyl Formate

An alternative synthesis, suitable for larger-scale production, utilizes the readily available 1-aminocyclopropyl methyl formate.[3] This two-step process offers a total yield of 60-70%.[3]

Experimental Protocol:

Step 1: Formation of 1-Hydroxycyclopropyl Methyl Formate

-

Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite dropwise to the reaction mixture.

-

Allow the reaction to proceed for 0.5-1 hour at 15-30°C.

Step 2: Hydrolysis to this compound

-

Prepare a refluxing aqueous solution of sulfuric acid.

-

Add the reaction solution from Step 1 dropwise to the refluxing acid.

-

After the addition is complete, stop heating and allow the reaction to cool.

-

Extract the product with ethyl acetate, combine the organic phases, dry, and concentrate.

Synthesis Workflow of this compound

Caption: Two common synthetic routes to this compound.

Pharmacological Activities and Applications

Derivatives of this compound have shown promise in various therapeutic areas, including oncology and neurology.

Antiproliferative Activity

Analogues of 1-cyclopropanecarboxylic acid, such as 1-phenylcyclopropane carboxamides, have demonstrated significant antiproliferative effects. These compounds have been shown to inhibit the proliferation of human myeloid leukemia (U937) cell lines.[4]

Experimental Protocol: MTT Cell Proliferation Assay

A common method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental Workflow for Antiproliferative Activity Screening

Caption: A typical workflow for evaluating the antiproliferative activity of test compounds.

Histamine H3 Receptor Modulation

Certain heterocyclic derivatives of cyclopropanecarboxylic acid have been identified as ligands for the histamine H3 receptor. The H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.[6] Antagonists and inverse agonists of the H3 receptor are of interest for the treatment of neurological and psychiatric disorders.

Signaling Pathway of the Histamine H3 Receptor

Activation of the H3 receptor, which is coupled to a Gαi/o protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and the transcription factor CREB.[7] H3 receptor stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[7]

Histamine H3 Receptor Signaling Pathway

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocol: Radioligand Binding Assay for H3 Receptor

The binding affinity of compounds to the H3 receptor can be determined using a competitive radioligand binding assay.[7][8]

-

Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human histamine H3 receptor.[7]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled H3 receptor ligand (e.g., [3H]N-α-methylhistamine), and serial dilutions of the test compound in an appropriate assay buffer.[7][8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data and Structure-Activity Relationships (SAR)

While a comprehensive quantitative structure-activity relationship (QSAR) study for a broad range of this compound derivatives is not yet available in the public domain, preliminary data from various studies can be compiled to guide future drug design. The following table summarizes representative biological activity data for some cyclopropane-containing compounds. It is important to note that these compounds are structurally diverse and direct comparison of their activities should be made with caution.

| Compound Class | Target/Assay | Activity (IC50/Ki) | Reference |

| 1-Phenylcyclopropane Carboxamide Derivatives | Antiproliferative (U937 cells) | Qualitative: "distinct effective inhibition" | [4] |

| 5-Methylthioperamide (imidazole-containing cyclopropane analogue) | Histamine H3 Receptor Binding ([3H]NAMHA) | High affinity (specific values not provided in abstract) | [8] |

| Triclosan-derived cyclopropane analogue | Mycobacterium tuberculosis InhA | 90 nM | [9] |

| Rosmarinic acid with HP-γ-CD | Antioxidant (DPPH assay) | Improved IC50 (specific values not provided in abstract) | [10] |

Structure-Activity Relationship Insights:

-

Aromatic Substitution: For 1-phenylcyclopropane carboxamide derivatives, the nature and position of substituents on the phenyl ring are expected to significantly influence antiproliferative activity.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole, is crucial for targeting the histamine H3 receptor.[8]

-

Ester and Amide Derivatives: Conversion of the carboxylic acid to various esters and amides allows for the modulation of physicochemical properties such as lipophilicity and cell permeability, which can impact biological activity.

Conclusion

This compound and its derivatives represent a valuable and versatile scaffold in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation in drug discovery programs. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and potential therapeutic applications. Future research focused on systematic SAR studies and the exploration of novel analogues will undoubtedly unlock the full potential of this unique chemical class.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 1-Hydroxy-1-cyclopropanecarboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-1-cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualization to facilitate understanding and application in a research context.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables present the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.1 - 1.3 | m | 4H | Cyclopropyl CH₂ |

| 11.0 - 12.0 | br s | 2H | COOH and OH |

Data sourced from publicly available spectra. The exact chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | Cyclopropyl CH₂ |

| ~60 | Quaternary Cyclopropyl C |

| ~175 | Carboxylic Acid C=O |

Note: Specific peak values for ¹³C NMR were not explicitly found in the search results and are estimated based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid and alcohol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1200 | Strong | C-O stretch |

| 800-1000 | Medium | Cyclopropyl ring vibrations |

Data interpretation based on typical IR absorption frequencies for the functional groups present.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of this compound is 102.09 g/mol .[6][7][8]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 102 | [M]⁺ (Molecular ion) |

| 85 | [M-OH]⁺ |

| 57 | [M-COOH]⁺ |

| 43 | [C₃H₃O]⁺ |

Note: The fragmentation pattern is predicted based on the structure of the molecule, as specific mass spectral data was not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2]

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.[9]

Thin Solid Film Method:

-

The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[10]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]

-

The plate is then placed in the IR spectrometer for analysis.[10]

Nujol Mull Method:

-

A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste.

-

The resulting mull is spread between two salt plates.

-

The spectrum is then recorded. The peaks from the Nujol itself must be subtracted from the final spectrum.[11]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

For volatile compounds, the sample is introduced into a gas chromatograph, which separates the components of the sample.

-

The separated components then enter the mass spectrometer.

-

For non-volatile compounds like carboxylic acids, a derivatization step (e.g., silylation) is often required to increase volatility.[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

The sample is dissolved in a suitable solvent and injected into a liquid chromatograph.

-

After separation by the LC column, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).[14]

-

The mass spectrometer then analyzes the ions produced.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(17994-25-1) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(17994-25-1)IR [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound | C4H6O3 | CID 2733160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 17994-25-1 [sigmaaldrich.com]

- 8. 1-羟基-1-环丙烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. amherst.edu [amherst.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. benchchem.com [benchchem.com]

- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

A Technical Review of 1-Hydroxy-1-cyclopropanecarboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its distinct conformational rigidity and electronic properties. Its incorporation into molecular scaffolds can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. 1-Hydroxy-1-cyclopropanecarboxylic acid, a simple yet elegant molecule featuring this motif, represents a valuable building block and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the synthesis, potential medicinal chemistry applications, and relevant experimental methodologies associated with this compound. While direct quantitative biological data for this specific molecule is limited in publicly available literature, this review extrapolates its potential based on the well-documented activities of structurally related cyclopropane derivatives.

Chemical and Physical Properties

This compound is a white solid with the following key properties:

| Property | Value |

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| CAS Number | 17994-25-1 |

| Melting Point | 108-110 °C |

| Appearance | White solid |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, offering scalability and good yields.

Method 1: Hydrolysis of an Ester Precursor

This method involves the hydrolysis of a cyclopropane ester derivative using a strong base.

Caption: Synthetic workflow for this compound via ester hydrolysis.

Method 2: From 1-Aminocyclopropyl Formate

This two-step synthesis starts from a readily available amino acid derivative.[1]

Caption: Two-step synthesis of this compound from an amino precursor.

Medicinal Chemistry Applications: An Outlook

The rigid nature of the cyclopropane ring in this compound makes it an intriguing scaffold for enzyme inhibition. The spatial arrangement of the hydroxyl and carboxylic acid groups can facilitate specific interactions with enzyme active sites.

Potential as a Metalloenzyme Inhibitor

Many enzymes, particularly metalloenzymes, utilize a metal ion (often zinc) in their active site for catalysis. The hydroxyl and carboxylate groups of this compound are well-positioned to act as a bidentate chelating moiety for such metal ions, potentially leading to potent enzyme inhibition. This is a recognized strategy in the design of inhibitors for enzymes like matrix metalloproteinases (MMPs).

Caption: Hypothesized metal-chelating inhibition mechanism.

Potential Anti-inflammatory Activity

Derivatives of cyclopropane carboxylic acids have demonstrated anti-inflammatory properties. This activity is often linked to the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The rigid cyclopropane scaffold can orient pharmacophoric groups in a conformation favorable for binding to the active sites of these enzymes.

References

An In-depth Technical Guide to 1-Hydroxy-1-cyclopropanecarboxylic Acid: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-1-cyclopropanecarboxylic acid is a fascinating molecule that has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic approaches, and its contemporary significance as a key intermediate in the development of potent enzyme inhibitors. A detailed exploration of its role in the synthesis of leukotriene C4 synthase inhibitors is presented, including the relevant biological pathways, experimental protocols, and quantitative data.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a singular seminal publication. However, a key early milestone in its history is a German patent filed in 1971 (DE2128327C3).[1] This patent described a novel and efficient process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids and notably claimed that many of its substituted derivatives were new chemical entities at the time.[1] The patent also made reference to earlier, less practical multi-stage synthetic routes, citing the work of Ingold from 1922, which suggests that the broader field of cyclopropane carboxylic acid chemistry was established, but the specific 1-hydroxy derivative was not readily accessible.[1]

The 1971 patent, therefore, represents a significant advancement in the accessibility of this compound, paving the way for its use in further research and development. In the ensuing decades, its utility as a versatile synthetic intermediate became increasingly apparent, particularly in the pharmaceutical industry.

Physicochemical and Spectral Data

This compound is a white crystalline solid with the following properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | PubChem[2] |

| Molecular Weight | 102.09 g/mol | PubChem[2] |

| CAS Number | 17994-25-1 | Sigma-Aldrich[3] |

| Melting Point | 108-110 °C | ChemicalBook |

| pKa | 3.94 ± 0.20 (Predicted) | ChemicalBook |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich[3] |

Spectral Data:

-

¹H NMR: Spectra are available and consistent with the assigned structure.[2]

-

¹³C NMR: Spectra are available and confirm the presence of the four distinct carbon atoms.[2]

-

IR: Infrared spectroscopy data is available, showing characteristic peaks for the hydroxyl and carboxylic acid functional groups.[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Method 1: From 1-Aminocyclopropyl Methyl Formate

This modern approach provides good yields and utilizes readily available starting materials.[5]

Experimental Protocol:

-

Step 1: Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate.

-

Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of acid to starting material is 1.0-1.1:1).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (molar ratio of nitrite to starting material is 1.0-1.1:1).

-

Allow the reaction to stir at 15-30 °C for 0.5-1 hour.

-

Extract the product, methyl 1-hydroxycyclopropane-1-carboxylate, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the methyl 1-hydroxycyclopropane-1-carboxylate from Step 1 in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (in excess, e.g., 10 equivalents).

-

Heat the reaction mixture to 30 °C and stir for 12 hours.

-

Cool the reaction to room temperature and acidify with aqueous hydrochloric acid to a pH of 5-6.

-

Extract the final product, this compound, with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the white solid product.[6]

-

Method 2: From 1,2-Bis(trimethylsilyloxy)cyclobut-1-ene (from DE2128327C3)

This method, described in the 1971 patent, involves the halogenation and subsequent rearrangement of a cyclobutene derivative.[1]

Experimental Protocol:

-

Halogenation and Rearrangement:

-

Dissolve 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in an inert solvent such as methylene chloride or pentane.

-

Cool the solution to a low temperature (e.g., -30 to -50 °C).

-

Add a solution of bromine or chlorine in the same solvent dropwise with stirring.

-

After the addition is complete, stir the reaction mixture into an ice-cold aqueous solution of sodium hydroxide (e.g., 5-10%).

-

-

Work-up and Isolation:

-

Stir the biphasic mixture for several hours at room temperature.

-

Separate the aqueous layer.

-

Wash the aqueous layer with an organic solvent (e.g., ether) to remove any neutral byproducts.

-

Acidify the aqueous phase with a dilute mineral acid (e.g., hydrochloric acid).

-

Extract the product, this compound, with ether.

-

Dry the combined ether extracts over a suitable drying agent, filter, and evaporate the solvent to yield the crystalline product.

-

The product can be further purified by recrystallization from a solvent such as xylene.

-

Application in Drug Development: Inhibition of Leukotriene C4 Synthase

This compound and its derivatives have emerged as crucial components in the design of inhibitors for enzymes involved in inflammatory pathways. A prominent example is their use in the development of inhibitors for leukotriene C4 synthase (LTC4S) , a key enzyme in the biosynthesis of cysteinyl leukotrienes.

The Leukotriene Biosynthesis Pathway

Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid.[2][7] The biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) is a critical pathway implicated in the pathophysiology of asthma and other inflammatory diseases.[8][9]

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by LTC4S inhibitors.

Caption: The leukotriene biosynthesis pathway, highlighting the role of LTC4S and its inhibition.

Mechanism of Action of LTC4S Inhibitors

LTC4S catalyzes the conjugation of leukotriene A4 (LTA4) with glutathione to produce LTC4.[10][11] Inhibitors of LTC4S, often incorporating a cyclopropanecarboxylic acid moiety, are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and thereby blocking the production of LTC4 and the subsequent downstream cysteinyl leukotrienes.[1] This leads to a reduction in the pro-inflammatory signals that contribute to the symptoms of asthma and other inflammatory conditions.

A notable example is the experimental drug AZD9898 , which features a cyclopropanecarboxylic acid group and is a potent and selective inhibitor of LTC4S.[4][12]

Quantitative Data for LTC4S Inhibition

The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Target | IC₅₀ | Cell-based Potency (IC₅₀, free) | Source |

| AZD9898 | Leukotriene C4 Synthase | 0.28 nM | 6.2 nM (in PBMCs) | Journal of Medicinal Chemistry, 2019[4][12] |

| GJG057 | Leukotriene C4 Synthase | 44 nM (in human whole blood) | N/A | Journal of Medicinal Chemistry, 2025[13] |

Experimental Protocols for LTC4S Inhibition Assays

The determination of LTC4S inhibitory activity can be performed using various in vitro and cell-based assays.

4.4.1. Recombinant Enzyme Assay

This assay directly measures the inhibition of the purified LTC4S enzyme.

Experimental Protocol:

-

Enzyme Preparation: Recombinant human LTC4S is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

-

Assay Conditions:

-

The purified enzyme is incubated in a suitable buffer (e.g., Tris-HCl) with glutathione.

-

The test inhibitor, dissolved in a solvent like DMSO, is added at various concentrations.

-

The reaction is initiated by the addition of the substrate, leukotriene A4.

-

The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 25 °C).

-

-

Detection: The formation of LTC4 is quantified. This can be done using:

-

HPLC: The reaction mixture is quenched, and the amount of LTC4 is determined by reverse-phase high-performance liquid chromatography.

-

Immunoassay: An enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) specific for LTC4 can be used for quantification.[14]

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of LTC4 formation (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

4.4.2. Cell-Based Assay (e.g., in Peripheral Blood Mononuclear Cells - PBMCs)

This assay measures the inhibition of LTC4 production in a more physiologically relevant cellular context.

Experimental Protocol:

-

Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Stimulation:

-

The isolated cells are incubated with the test inhibitor at various concentrations.

-

The cells are then stimulated to produce leukotrienes. A common stimulant is a calcium ionophore such as A23187.[15]

-

-

LTC4 Quantification:

-

After a set incubation time, the reaction is stopped, and the cells are pelleted by centrifugation.

-

The concentration of LTC4 in the supernatant is measured using a sensitive method like ELISA or LC-MS/MS.

-

-

Data Analysis: The IC₅₀ value is determined as described for the enzyme assay, representing the concentration of the inhibitor required to reduce LTC4 production by 50% in the cellular environment.

Conclusion

This compound has a rich history that has evolved from a compound accessible through challenging syntheses to a readily available and highly valuable building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive component in the design of targeted therapies. The successful incorporation of this moiety into potent inhibitors of leukotriene C4 synthase exemplifies its importance in the development of new treatments for inflammatory diseases such as asthma. The detailed understanding of its synthesis, properties, and biological applications presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid metabolites: mediators of inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 10. portlandpress.com [portlandpress.com]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Hydroxy-1-cyclopropanecarboxylic Acid

Introduction

1-Hydroxy-1-cyclopropanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid cyclopropane scaffold and bifunctional nature make it an attractive component for introducing conformational constraints and specific functionalities. This document provides detailed protocols for two distinct methods for the synthesis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Data Summary

The following table summarizes the quantitative data for the two presented synthetic protocols, allowing for a direct comparison of their efficiency.

| Parameter | Protocol 1: Hydrolysis of Methyl Ester | Protocol 2: Diazotization of Amino Ester |

| Starting Material | Methyl 1-hydroxy-1-cyclopropanecarboxylate | 1-Aminocyclopropyl methyl formate |

| Key Reagents | Lithium hydroxide, Hydrochloric acid | Sodium nitrite, Sulfuric acid |

| Solvent(s) | Tetrahydrofuran, Water | Water |

| Reaction Time | 12 hours | 0.5 - 1 hour |

| Reaction Temperature | 30°C | 0 - 30°C |

| Overall Yield | 85.2%[1] | 60-70%[2] |

| Purity | High (Solid product) | High-purity target product[2] |

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 1-hydroxy-1-cyclopropanecarboxylate[1]

This protocol details the saponification of the methyl ester of this compound to yield the desired product.

Materials:

-

Methyl 1-hydroxy-1-cyclopropanecarboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2N aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve Methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in a 5:2 mixture of tetrahydrofuran and water.

-

Reagent Addition: To the stirred solution, add lithium hydroxide (10.0 eq) in portions.

-

Reaction Conditions: Heat the reaction mixture to 30°C using an oil bath and maintain stirring for 12 hours.

-

Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 5-6 by the slow addition of 2N aqueous hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the target compound as a white solid.

Protocol 2: Synthesis from 1-Aminocyclopropyl Methyl Formate via Diazotization[2]

This method involves the diazotization of an amino ester precursor followed by hydrolysis to obtain this compound. This approach offers a route from readily available amino acid derivatives.[2]

Materials:

-

1-Aminocyclopropyl methyl formate

-

Sulfuric acid (H₂SO₄), 98%

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Ice bath

Procedure:

-

Preparation of Sulfuric Acid Solution: Prepare an aqueous solution of sulfuric acid. For example, dissolve 1-Aminocyclopropyl methyl formate (1.0 eq) in a prepared aqueous sulfuric acid solution (with a molar equivalent of 1.0 eq of H₂SO₄).[2]

-

Reaction Setup: Cool the solution to 0-5°C in an ice bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.[2]

-

Hydrolysis (Deprotection): The resulting 1-hydroxycyclopropyl formate is then hydrolyzed to yield this compound. The specific conditions for this deprotection step involve removing the ester protecting group to obtain the final product.[2]

-

Purification: The final product can be obtained with high purity through simple extraction and concentration.[2]

Visualizations

Below are diagrams illustrating the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Caption: Workflow for the synthesis of this compound via diazotization.

References

Application Notes and Protocols: 1-Hydroxy-1-cyclopropanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in modern organic synthesis. The unique strained cyclopropane ring coupled with hydroxyl and carboxylic acid functionalities makes it an attractive precursor for the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry and drug development.

Introduction

This compound (CAS: 17994-25-1) is a versatile organic compound featuring a highly strained three-membered ring.[1] This inherent ring strain can be harnessed for various chemical transformations, including ring-opening and rearrangement reactions, providing access to a diverse range of molecular scaffolds. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, allows for orthogonal derivatization, further expanding its synthetic utility.[1]

The cyclopropane motif is a prevalent feature in numerous biologically active compounds and approved drugs. Its incorporation into molecular design can lead to improved metabolic stability, enhanced binding affinity to biological targets, and novel three-dimensional structures that can effectively explore chemical space.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester. The methyl ester can be prepared from commercially available 1-aminocyclopropyl methyl formate.

Table 1: Synthesis of this compound

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 1-aminocyclopropanecarboxylate | Sulfuric acid, Sodium nitrite | Water | 0-5 then reflux | 1 | ~75 (ester) | [2] |

| 2 | Methyl 1-hydroxycyclopropanecarboxylate | Lithium hydroxide | Tetrahydrofuran/Water | 30 | 12 | 85.2 | [3] |

Step 1: Synthesis of Methyl 1-hydroxycyclopropanecarboxylate [2]

-

Dissolve Methyl 1-aminocyclopropylcarboxylate (1.0 eq) in an aqueous solution of sulfuric acid (1.0 eq).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Add the reaction mixture dropwise to a refluxing aqueous solution of sulfuric acid (1.0 eq).

-

After the addition is complete, cool the reaction to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1-hydroxycyclopropanecarboxylate as a colorless oil.

Step 2: Hydrolysis to this compound [3]

-

Dissolve Methyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (5:2).

-

Add lithium hydroxide (10.0 eq) in portions.

-

Heat the reaction mixture to 30 °C and stir for 12 hours.

-

Cool the reaction to room temperature and adjust the pH to 5-6 with 2N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a white solid.

Application in Spirocycle Synthesis

This compound is an excellent precursor for the synthesis of spirocyclic compounds, which are highly sought after in drug discovery due to their rigid, three-dimensional structures.[4] A key application is its use in the synthesis of spiro-oxetanes and spiro-lactones through intramolecular cyclization reactions.

A plausible and valuable application of this compound is its conversion into a spiro-oxetanone. This transformation can be envisioned to proceed via an initial esterification followed by an intramolecular cyclization.

Table 2: Proposed Synthesis of a Spiro-Oxetanone Derivative

| Step | Starting Material | Reagents | Solvent | Product | Proposed Yield (%) |

| 1 | This compound | Benzyl bromide, K2CO3 | DMF | Benzyl 1-hydroxycyclopropanecarboxylate | 90-95 |

| 2 | Benzyl 1-hydroxycyclopropanecarboxylate | NaH | THF | Spiro[cyclopropane-1,2'-oxetan]-4'-one | 75-85 |

Step 1: Benzylation of this compound

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford Benzyl 1-hydroxycyclopropanecarboxylate.

Step 2: Intramolecular Cyclization to Spiro-Oxetanone

-

To a solution of Benzyl 1-hydroxycyclopropanecarboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the spiro-oxetanone.

Other Potential Applications

The unique structure of this compound opens avenues for various other synthetic transformations:

-

Decarboxylation: While challenging, decarboxylation could potentially lead to the formation of cyclopropanone, a highly reactive and useful synthetic intermediate.[5]

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic, basic, or metal-catalyzed conditions to generate linear compounds with diverse functionalities.[1]

-

Derivatization of Hydroxyl and Carboxyl Groups: The two functional groups can be independently or simultaneously modified to create a library of derivatives for screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to serve as a precursor for complex spirocyclic systems and other unique molecular architectures makes it a compelling starting material for the development of new therapeutic agents and other functional organic molecules. The protocols and potential applications outlined in these notes are intended to provide a foundation for further exploration and innovation in the use of this fascinating molecule.

References

- 1. a2bchem.com [a2bchem.com]

- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 1-Hydroxy-1-cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 1-Hydroxy-1-cyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below cover its synthesis and subsequent transformations, highlighting its utility in the preparation of key intermediates for drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective route involves the hydrolysis of a cyclopropane nitrile precursor.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from a procedure described by Organic Syntheses.[1]

Materials:

-

γ-chlorobutyronitrile

-

Sodium hydroxide (powdered)

-

Concentrated sulfuric acid

-

Ether

-

Drierite (or other suitable drying agent)

-

2-L three-necked round-bottomed flask

-

Condensers

-

Steam bath

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with two condensers, combine 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.

-

Mix the contents thoroughly by shaking and then heat the mixture on a steam bath. A vigorous reaction will commence.

-

After 1 hour of heating, the hydrolysis of the resulting cyclopropyl cyanide is completed by the gradual addition of 500 mL of water in small portions over approximately 2 hours.

-

Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.

-

Cool the reaction mixture in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of cracked ice.

-

Separate the resulting thick layer of crude this compound.

-

Extract the aqueous solution once with 1 L of ether.

-

Combine the ether extract with the crude acid, dry over 50 g of Drierite, and remove the solvent using a modified Claisen flask on a steam bath.

-

The final product is purified by distillation under reduced pressure.

Data Presentation:

| Parameter | Value | Reference |

| Yield | 63.5–68 g (74–79%) | [1] |

| Boiling Point | 94–95°C at 26 mm Hg | [1] |

Experimental Workflow:

Reactions of this compound

This compound serves as a versatile starting material for various chemical transformations, including esterification and amide coupling. These reactions are crucial for introducing the cyclopropane moiety into more complex molecules.

Esterification

The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2]

This protocol describes the synthesis of the methyl ester of this compound.[3][4]

Materials:

-

Methyl 1-aminocyclopropanecarboxylate

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Reaction flask

-

Ice bath

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

Dissolve Methyl 1-aminocyclopropanecarboxylate (e.g., 1200.0g, 10.4mol) in an aqueous solution of sulfuric acid (1.0 molar equivalent) in a reaction flask.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.1 molar equivalents).[3]

-

Stir the reaction mixture at room temperature for 1 hour.

-

In a separate flask, prepare a refluxing aqueous solution of sulfuric acid (1.0 molar equivalent).

-

Add the reaction mixture dropwise to the refluxing sulfuric acid solution.[3]

-

After the addition is complete, stop heating and allow the mixture to cool to room temperature.

-

Extract the aqueous solution three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Data Presentation:

| Parameter | Value | Reference |

| Yield | 75.5% | [3] |

| Appearance | Colorless oily liquid | [3][4] |

Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate the reaction between a carboxylic acid and an amine.[5][6]

This is a general protocol that can be adapted for the coupling of this compound with various amines.

Materials:

-

This compound

-

Amine of choice (e.g., Benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane in a round-bottomed flask.

-

Add EDC (1.0 eq), HOBt (catalytic amount), and DIPEA (to neutralize any acid salts).[5]

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation (Hypothetical for N-benzyl-1-hydroxycyclopropanecarboxamide):

| Parameter | Expected Value |

| Yield | 60-80% |

| Physical State | Solid |

| Purification | Column Chromatography |

Logical Relationship of Amide Coupling:

Application in Drug Development: Inhibition of Leukotriene C4 Synthase

Cyclopropane-containing molecules have gained significant attention in drug design due to their unique conformational properties.[1] Derivatives of this compound are being investigated as potent inhibitors of leukotriene C4 (LTC4) synthase, an enzyme involved in the inflammatory cascade, particularly in asthma.[7]

Signaling Pathway: Leukotriene Biosynthesis and Inflammation

Leukotrienes are inflammatory mediators derived from arachidonic acid.[7][8] The synthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4) is initiated by the enzyme 5-lipoxygenase (5-LO) and culminates in the conjugation of leukotriene A4 (LTA4) with glutathione, a reaction catalyzed by LTC4 synthase.[9][10][11] These leukotrienes then act on their respective receptors, leading to inflammatory responses such as bronchoconstriction and increased vascular permeability.[7][8]

The development of inhibitors targeting LTC4 synthase represents a promising therapeutic strategy for inflammatory diseases like asthma. The rigid cyclopropane scaffold, derived from this compound, plays a crucial role in the design of these specific and potent enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]

- 4. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Roles of cysteinyl leukotrienes and their receptors in immune cell-related functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosciencepharma.com [biosciencepharma.com]